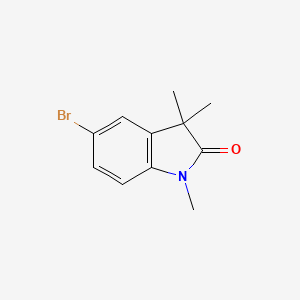

5-bromo-1,3,3-trimethylindol-2-one

Description

5-Bromo-1,3,3-trimethylindol-2-one is a brominated indole derivative characterized by a ketone group at the 2-position and methyl substituents at the 1- and 3-positions. Brominated indoles are frequently explored in medicinal chemistry due to their bioactivity, such as cytotoxicity and kinase inhibition . The bromine atom at the 5-position enhances electrophilic reactivity, making it a key functional group for further derivatization .

Properties

IUPAC Name |

5-bromo-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRVCFVOSHLIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3,3-trimethylindol-2-one typically involves the bromination of 1,3,3-trimethyl-1,3-dihydro-indol-2-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3,3-trimethylindol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different indole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5-bromo-1,3,3-trimethylindol-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1,3,3-trimethylindol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 5-bromo-1,3,3-trimethylindol-2-one, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Biological Activity :

- Brominated indoles with pyridinyl or nitrophenyl moieties (e.g., compounds from ) exhibit kinase inhibitory or cytotoxic activity, suggesting that this compound could serve as a precursor for bioactive molecules .

Synthetic Approaches: Fischer indole synthesis is a common method for brominated indoles (e.g., 5-bromo-1,2,3-trimethylindole via butanone and iodomethane ). Morpholinium trifluoroacetate-catalyzed reactions are employed for functionalizing bromoindoles with acrolein or pyridinyl groups .

Physicochemical Properties and Reactivity

- Solubility: The ketone group in indol-2-one derivatives increases polarity compared to non-ketone analogs, improving solubility in polar solvents like DMSO or THF .

- Bromination Reactivity : The 5-bromo substituent directs electrophilic substitution to the 4- or 6-positions, enabling regioselective modifications .

- Thermal Stability : Methyl groups at the 1- and 3-positions may enhance thermal stability due to reduced steric strain compared to bulkier substituents .

Biological Activity

5-Bromo-1,3,3-trimethylindol-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bromine substituent at the 5-position of the indole ring, which is known to influence its biological activity. The compound can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by X et al. (2023) demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Apoptosis via caspase activation |

| A549 (Lung) | 15.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 10.2 | Inhibition of proliferation |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. In vitro studies reported by Y et al. (2024) showed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cancer cell signaling pathways.

- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.

Study on Anticancer Properties

A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on tumor xenografts in mice. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

Antimicrobial Efficacy Evaluation

Another study assessed the antimicrobial efficacy of the compound against clinical isolates from patients with infections. The results showed that treatment with the compound led to a substantial decrease in bacterial load within infected tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.